N-isopropyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide

Lipophilicity Physicochemical property Drug-likeness

N-Isopropyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide (CAS 1286705-20-1) - a pyrimidinyloxy acetamide research tool for kinase-focused SAR: • cLogP ~1.12 - superior aqueous compatibility vs. N-benzyl (cLogP ≈ 2.45) analogs for biochemical assays. • Single amide NH donor enables hinge-region hydrogen-bond probing; complements tertiary amide analogs. • Branched isopropyl (Charton ν = 0.76) provides distinct steric topology vs. linear N-alkyl chains. Supplied as a building block for medicinal chemistry derivatization.

Molecular Formula C10H15N3O2
Molecular Weight 209.249
CAS No. 1286705-20-1
Cat. No. B2484837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-isopropyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide
CAS1286705-20-1
Molecular FormulaC10H15N3O2
Molecular Weight209.249
Structural Identifiers
SMILESCC1=NC(=NC=C1)OCC(=O)NC(C)C
InChIInChI=1S/C10H15N3O2/c1-7(2)12-9(14)6-15-10-11-5-4-8(3)13-10/h4-5,7H,6H2,1-3H3,(H,12,14)
InChIKeyKTKRFLIIUCINOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-Isopropyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide – Chemical Procurement Profile


N-Isopropyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide (CAS 1286705-20-1; molecular formula C₁₀H₁₅N₃O₂; MW 209.24) is a synthetic small molecule classified as a pyrimidinyloxy acetamide. Its structure incorporates an N-isopropylacetamide chain linked via an ether bridge to a 4-methylpyrimidine ring . The compound is primarily offered by screening-compound suppliers as a research tool, with vendors proposing potential utility in medicinal-chemistry campaigns targeting microbial, anti-inflammatory, or kinase-related pathways, though peer-reviewed pharmacological data remain extremely sparse . This evidence guide evaluates the limited quantitative differentiation available to guide scientific procurement decisions versus structurally related analogs.

Screening-compound tool for hit-to-lead and SAR library construction
Pyrimidinyloxy acetamide core with defined N-isopropyl amide donor
Predicted polar profile supports aqueous assay compatibility (predicted cLogP ~1)

N-Isopropyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide: Substitution Risks with Analogs


Within the 4-methylpyrimidin-2-yloxy acetamide series, seemingly minor variations in the amide substituent (e.g., N-isopropyl vs. N-benzyl, N-butyl, or N-phenyl derivatives) can yield substantial shifts in physicochemical properties, molecular recognition, and biological readout. For instance, altering the N-alkyl group modulates lipophilicity (cLogP), hydrogen-bonding capacity, and steric bulk, which in turn may affect target binding and ADME profiles [1]. Simply exchanging N-isopropyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide for a closely related analog without head-to-head data therefore risks compromising experimental reproducibility and invalidating structure-activity relationship (SAR) conclusions. The following section assembles the most specific quantitative comparisons currently retrievable from the public domain.

N-alkyl chain variation can shift lipophilicity >1 log unit, potentially altering assay partitioning and solubility.
Amide N-substitution removes the H-bond donor (e.g., phenyl analog has 0 donors), which may disrupt kinase hinge-binding motifs.
Branched isopropyl vs linear n-butyl topology creates steric profile mismatch; may affect binding pocket selectivity and SAR interpretation.

N-Isopropyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide – Quantitative Differentiation Evidence


Lipophilicity (cLogP) Differentiation: Isopropyl vs. Benzyl

The N-isopropyl analog exhibits a calculated partition coefficient (cLogP) of approximately 1.12, whereas the N-benzyl derivative [N-benzyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide] yields a cLogP of 2.45 under identical computational conditions (ALOGPS 2.1) [1] [2]. This difference of ~1.33 log units indicates that the isopropyl-substituted compound is substantially less lipophilic, a factor that can influence aqueous solubility, permeability, and non-specific protein binding in biological assays. The values were obtained via publicly-available in silico prediction tools rather than direct experimental shake-flask measurements.

cLogP Comparison
Data to verify
Target: cLogP ≈ 1.12
N-benzyl analog: cLogP ≈ 2.45
Δ = 1.33 log units
Supports selection for polar-target screens to mitigate non-specific binding risk; predicted only.
Predicted via ALOGPS 2.1; no experimental logP data available.
Lipophilicity Physicochemical property Drug-likeness

H-Bond Donor Topology: Isopropyl vs. Phenyl

The target compound presents one H-bond donor (amide NH) and four H-bond acceptors (pyrimidine N atoms, ether O, amide C=O). The N-phenyl comparator [N-phenyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide, CAS not found] removes the H-bond donor altogether owing to the tertiary amide formed by the phenyl substitution, while retaining a similar acceptor count [1]. This topological distinction can critically affect complementarity with protein binding pockets that require a donor interaction (e.g., hinge-binding motifs in kinases). The comparison relies on structural parsing rather than experimental binding data, and no direct biochemical data are available for either compound.

H-Bond Donor Topology
Class-level
Target: 1 donor (secondary amide NH)
N-phenyl analog: 0 donors (tertiary amide)
Δ = 1 H-bond donor
H-bond donor presence may indicate compatibility with kinase hinge-binding; no binding data.
Structural inference only; no biochemical confirmation.
Hydrogen bonding Molecular recognition Receptor fit

Steric Parameter Differentiation: Isopropyl vs. n-Butyl

The Charton steric parameter (ν) for an isopropyl group is 0.76, compared with 0.68 for an n-butyl chain [1]. The N-n-butyl analog [N-butyl-2-(pyrimidin-2-yloxy)acetamide, molecular formula identical to target compound C₁₀H₁₅N₃O₂] thus exhibits a slightly lower steric demand at the amide terminus, while also differing in the linear versus branched topology of the alkyl group. No competitive binding data exist, but the difference in steric bulk and shape can produce divergent conformational preferences and receptor-fit characteristics. This is a class-level extrapolation from well-established linear-free-energy relationships.

Steric Parameter
Class-level
Target: Charton ν = 0.76 (isopropyl)
N-n-butyl analog: ν = 0.68
Δν = 0.08
Steric difference may inform SAR prioritization for crowded active sites; class-level extrapolation.
Charton scale; no direct steric binding evidence.
Steric hindrance SAR Binding pocket compatibility

N-Isopropyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide – Application Scenarios


Kinase Hinge-Binder Library with Defined H-Bond Donor

Because N-isopropyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide retains a single amide NH donor, it is structurally suited for probing hinge-region hydrogen-bonding interactions in kinases where a donor-acceptor-donor motif is required. Procurement of this compound over an N-phenyl tertiary-amide analog (zero donors) is justified when the screening objective explicitly calls for a secondary amide pharmacophore [1]. Note: direct kinase inhibition data are absent; this scenario is based solely on topological rationale.

Polar Probe Screening in Aqueous Assays

The relatively low predicted cLogP (~1.12) distinguishes the isopropyl derivative from more lipophilic analogs such as the N-benzyl variant (cLogP ≈ 2.45) [1] [2]. This property suggests better aqueous compatibility and lower non-specific membrane partitioning, making it a preferable choice for cell-free enzymatic or protein-protein interaction assays run under physiological buffer conditions.

SAR Expansion: Pyrimidinyloxy Acetamide Core

The isopropyl substituent introduces a branched, moderately bulky side chain (Charton ν = 0.76) that differs from linear N-alkyl isomers [3]. Researchers building an SAR matrix to understand the influence of alkyl topology on target affinity or selectivity should include this compound as a distinct steric probe, complementing analogs with linear N-propyl or N-butyl chains.

Synthetic Intermediate for Pyrimidine Libraries

Vendor descriptions indicate the compound can serve as a building block for further derivatization (e.g., amide coupling, nucleophilic substitution) . Procurement for medicinal-chemistry campaigns aiming to generate larger pyrimidine-based libraries is supported when the isopropyl amide functionality is explicitly required in the final target molecule.

Application
Selection Property
Validation Focus
Kinase hinge-region screening
Single H-bond donor (amide NH) topology
Assess kinase hinge-binding via biochemical assays
Cell-free aqueous assay screening
Moderate predicted lipophilicity profile
Confirm aqueous solubility and minimal non-specific binding
Alkyl topology SAR exploration
Branched isopropyl steric topology
Evaluate steric effects on target selectivity
Pyrimidine core library synthesis
Reactive acetamide handle for derivatization
Validate synthetic accessibility and coupling yields
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